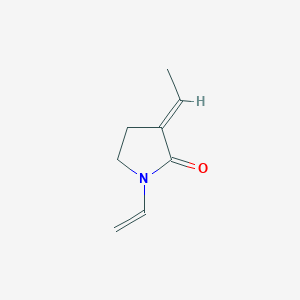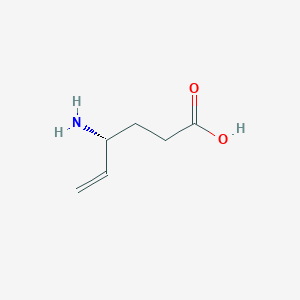
3-Prenyl-beta-hydroxytyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prenyl-beta-hydroxytyrosine is a natural compound that is found in olives and olive oil. It is a derivative of hydroxytyrosol, which is a well-known antioxidant. 3-Prenyl-beta-hydroxytyrosine has been the focus of many scientific studies due to its potential health benefits.
Wirkmechanismus
The mechanism of action of 3-Prenyl-beta-hydroxytyrosine is not fully understood. However, it is believed that its antioxidant properties play a major role in its health benefits. It is thought to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Prenyl-beta-hydroxytyrosine can have a range of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance immune function. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 3-Prenyl-beta-hydroxytyrosine in lab experiments is that it is a natural compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-Prenyl-beta-hydroxytyrosine. One area of interest is its potential as a therapeutic agent for various chronic diseases. Another area of interest is its potential as a food additive or dietary supplement. Further research is needed to fully understand its health benefits and potential applications.
Synthesemethoden
3-Prenyl-beta-hydroxytyrosine can be synthesized from hydroxytyrosol through a prenylation reaction. The reaction involves the addition of a prenyl group to the hydroxyl group of hydroxytyrosol, resulting in the formation of 3-Prenyl-beta-hydroxytyrosine.
Wissenschaftliche Forschungsanwendungen
3-Prenyl-beta-hydroxytyrosine has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Studies have shown that it can help protect against oxidative stress, which is a major contributor to many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
151928-40-4 |
|---|---|
Produktname |
3-Prenyl-beta-hydroxytyrosine |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1 |
InChI-Schlüssel |
KTMOYLSEGZRFNV-UEWDXFNNSA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Synonyme |
3-prenyl-beta-hydroxytyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)





![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
